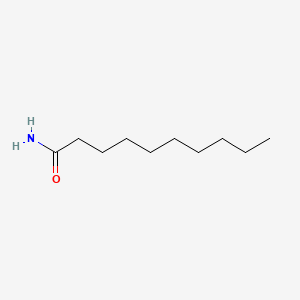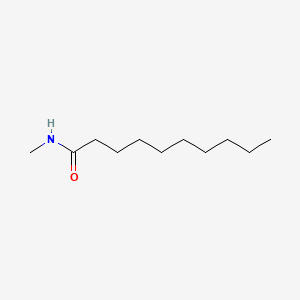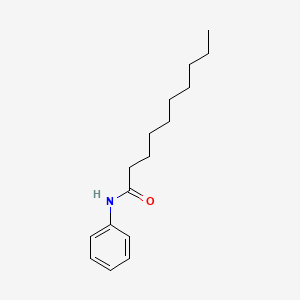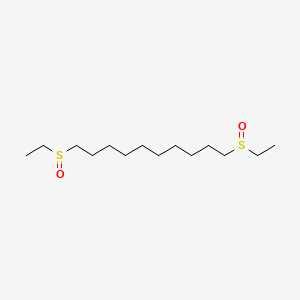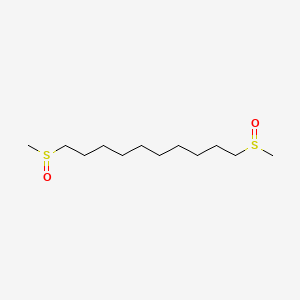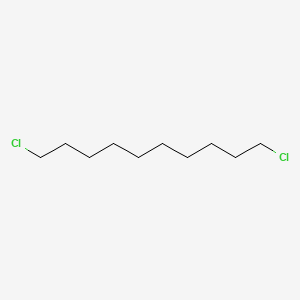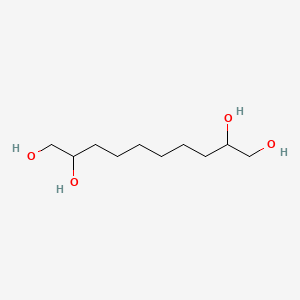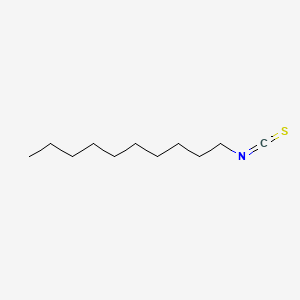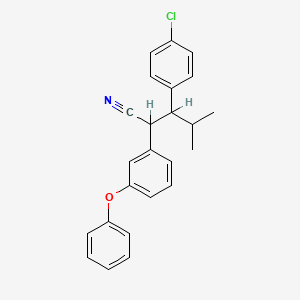
2-(3-Phenoxyphenyl)-3-(4-chlorophenyl)-4-methylpentanenitrile
説明
Decarboxyfenvalerate is major photodegredation product of fenvalerate.
科学的研究の応用
Synthesis and Structural Characterization
Research into the synthesis and structural characterization of novel compounds, such as organotin(IV) complexes, has been conducted with a focus on their potential as anticancer drugs. For instance, amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized, characterized, and tested for in vitro cytotoxicity against various human tumor cell lines, showing significant cytotoxic activity (Basu Baul et al., 2009).
Environmental Monitoring and Sensor Development
Research has also been conducted on the development of electrochemical sensors for environmental monitoring. A study on the determination of phenolic compounds using nano-Fe3O4/ionic liquid paste electrodes highlights the potential for detecting water pollutants through enhanced catalytic activity (Karimi-Maleh et al., 2019).
Photophysical and Electrochemical Studies
Studies on photophysical and electrochemical properties of compounds can provide insights into their potential applications in various fields, including materials science and environmental remediation. For instance, the synthesis and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives have been explored for their quantum chemical insights and nonlinear optical properties (Khalid et al., 2020).
Bioremediation and Environmental Impact
The role of enzymes in the bioremediation of environmental pollutants has been a focus of recent research. For example, a study on the use of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A using a reverse micelles system demonstrates the potential for enzymatic degradation of hydrophobic phenols, highlighting an innovative approach to addressing environmental contamination (Chhaya & Gupte, 2013).
特性
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-2-(3-phenoxyphenyl)pentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-17(2)24(18-11-13-20(25)14-12-18)23(16-26)19-7-6-10-22(15-19)27-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIPCTXNTSRYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70985330 | |
| Record name | 3-(4-Chlorophenyl)-4-methyl-2-(3-phenoxyphenyl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70985330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenoxyphenyl)-3-(4-chlorophenyl)-4-methylpentanenitrile | |
CAS RN |
66753-10-4 | |
| Record name | Decarboxyfenvalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)-4-methyl-2-(3-phenoxyphenyl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70985330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-4-methyl-2-(3-phenoxyphenyl)pentanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



